molecular formula C8H14N2 B13177763 1-Prop-2-ynyl-1,4-diazepane

1-Prop-2-ynyl-1,4-diazepane

Cat. No.: B13177763
M. Wt: 138.21 g/mol
InChI Key: PIXBBFRQUKVNLN-UHFFFAOYSA-N
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Description

1-Prop-2-ynyl-1,4-diazepane is a chemical compound belonging to the class of diazepanes. It is characterized by the presence of a diazepane ring substituted with a propynyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Prop-2-ynyl-1,4-diazepane can be achieved through various synthetic routes. One common method involves the reaction of 1,4-diazepane with propargyl bromide under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 1,4-diazepane and propargyl bromide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

    Procedure: The mixture is stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-Prop-2-ynyl-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The propynyl group can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

1-Prop-2-ynyl-1,4-diazepane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Prop-2-ynyl-1,4-diazepane involves its interaction with specific molecular targets and pathways. The propynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    1-Prop-2-ynyl-1,3-diazepane: Similar structure but with a different ring configuration.

    1-Prop-2-ynyl-1,4-diazepane dihydrochloride: A salt form of the compound with different physical properties.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the propynyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C8H14N2

Molecular Weight

138.21 g/mol

IUPAC Name

1-prop-2-ynyl-1,4-diazepane

InChI

InChI=1S/C8H14N2/c1-2-6-10-7-3-4-9-5-8-10/h1,9H,3-8H2

InChI Key

PIXBBFRQUKVNLN-UHFFFAOYSA-N

Canonical SMILES

C#CCN1CCCNCC1

Origin of Product

United States

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